

2-Amino-4-bromo-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromo-3-nitropyridine

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In-Depth Technical Guide to 2-Amino-4-bromo-3nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Amino-4-bromo-3-nitropyridine**, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

2-Amino-4-bromo-3-nitropyridine, also known by its IUPAC name 4-bromo-3-nitropyridin-2-amine, is a substituted pyridine derivative. Its fundamental molecular characteristics are summarized below.

Parameter	Value
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂ [1]
Molecular Weight	218.01 g/mol [1]
CAS Number	84487-10-5[1]
IUPAC Name	4-bromo-3-nitropyridin-2-amine[1]



Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Amino-4-bromo-3-nitropyridine** are crucial for its application in further synthetic endeavors. The following protocols are based on established procedures for analogous compounds and provide a robust framework for laboratory work.

Synthesis of 2-Amino-4-bromo-3-nitropyridine

The synthesis of **2-Amino-4-bromo-3-nitropyridine** can be conceptualized as a two-step process involving the bromination of 2-aminopyridine followed by nitration. While direct synthesis protocols are not readily available in the literature, a reliable procedure for a closely related isomer, 2-amino-5-bromo-3-nitropyridine, can be adapted. This involves the electrophilic substitution of 2-aminopyridine. It is important to note that the position of bromination and nitration can be influenced by the reaction conditions and the directing effects of the amino group on the pyridine ring.

Step 1: Bromination of 2-Aminopyridine

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2-aminopyridine in a suitable solvent such as acetic acid.
- Cool the solution in an ice bath to below 20°C.
- Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring over a
 period of one hour. The temperature should be maintained below 20°C initially.
- After the addition is complete, allow the mixture to stir for an additional hour.
- Neutralize the reaction mixture with a solution of sodium hydroxide, which will precipitate the brominated product.
- Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry the product.

Step 2: Nitration of Brominated 2-Aminopyridine



- In a flask immersed in an ice bath, carefully add the brominated 2-aminopyridine derivative to concentrated sulfuric acid while keeping the temperature below 5°C.
- Add concentrated nitric acid dropwise with stirring, maintaining the temperature at 0°C.
- After the addition, continue to stir the mixture at 0°C for one hour, then at room temperature for one hour, and finally at 50-60°C for one hour.
- Cool the reaction mixture and pour it onto ice to precipitate the crude 2-Amino-4-bromo-3nitropyridine.
- Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reversed-phase HPLC method is suitable for determining the purity of **2-Amino-4-bromo-3-nitropyridine**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for Mass-Spec compatibility).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.



Injection Volume: 10 μL.

Column Temperature: 30°C.

• Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

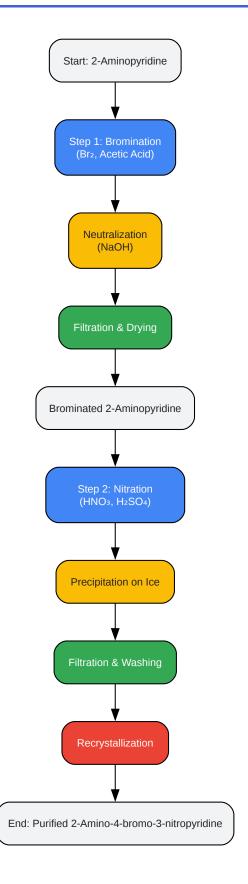
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-4-bromo-3-nitropyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved and filter out any solid particles to prevent poor spectral quality.[3]
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum to observe the chemical shifts and coupling patterns of the aromatic protons and the amino group protons.
 - ¹³C NMR: Acquire the carbon spectrum to identify the number of unique carbon atoms and their chemical environments.
- Data Analysis: The obtained spectra should be compared with predicted chemical shifts and known data for similar pyridine derivatives to confirm the structure of 2-Amino-4-bromo-3nitropyridine.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **2-Amino-4-bromo-3-nitropyridine**.





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Caption: Synthesis workflow for **2-Amino-4-bromo-3-nitropyridine**.



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- To cite this document: BenchChem. [2-Amino-4-bromo-3-nitropyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281731#2-amino-4-bromo-3-nitropyridine-molecular-weight-and-formula]

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